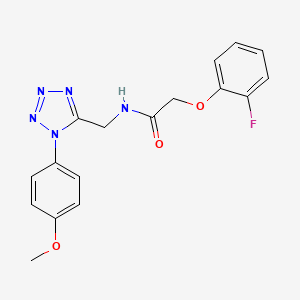

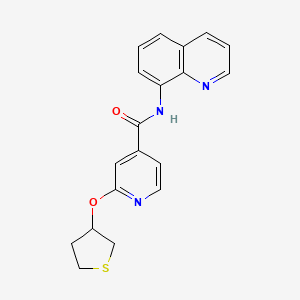

![molecular formula C13H21NO4 B2846189 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 1488990-06-2](/img/structure/B2846189.png)

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid” is a complex organic molecule. It contains a bicyclic structure, with a carboxylic acid group (-COOH) and a tert-butoxycarbonyl group (BOC group) attached . The BOC group is a protecting group used in organic synthesis, particularly for amines .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its bicyclic core, a carboxylic acid group, and a tert-butoxycarbonyl group . The exact structural details, including bond lengths and angles, would require more specific information or computational analysis.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to involve the carboxylic acid group or the BOC-protected amine. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The carboxylic acid group can react with bases, alcohols (forming esters), and other nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its functional groups. For example, the presence of the carboxylic acid group suggests that it can participate in hydrogen bonding and is likely to be polar. The compound is likely to be solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems

This compound is used in the synthesis of highly functionalised enantiopure bicyclo[3.2.1]octane systems. The sequence used for this transformation involves key features like an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .

Construction of Tricyclo[3.2.1.0 2.7]octane Derivatives

The compound is used in the construction of tricyclo[3.2.1.0 2.7]octane derivatives. These tricyclic cores have been constructed using two methods, an intramolecular cyclopropanation of a double bond, or a bicycloannulation of cyclic dienolates with various Michael acceptors .

Preparation of Bicyclo[3.2.1]octane Systems

The compound is used in the preparation of bicyclo[3.2.1]octane systems. Some of the more efficient methodologies developed for the preparation of the bicyclo[3.2.1]octane system are based on the selective fragmentation of different types of functionalised tricyclo[3.2.1.0 2.7]octane derivatives .

Structural Elucidation of Trichotetronines

The compound is used in the structural elucidation of trichotetronines, which are polyketides possessing a bicyclo[2.2.2]octane skeleton with a tetronic acid moiety isolated from Trichoderma sp .

Synthesis of Novel Fungal Metabolites

The compound is used in the synthesis of novel fungal metabolites. The structure of new isolates, named trichotetronine and dihydro-trichotetronine, indicated the presence of a bicyclo[2.2.2]octane system in conjunction with a tetronic acid moiety and two conjugated ketonic side chains in each of the two molecules .

Induction of Highly Stable Reverse-Turn

The compound, specifically 1-Aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), is used to induce a highly stable reverse-turn when incorporated in the central position of tripeptides .

Wirkmechanismus

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound’s structure suggests it may be involved in the formation of complex structures through various chemical transformations, such as radical cyclization and rearrangements .

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-8(5-7-9)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRWAYWNXBSUFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

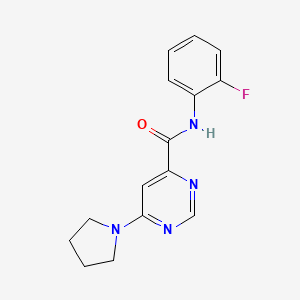

![N-(2-ethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2846107.png)

![7-amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2846109.png)

![N-(3-ethylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2846112.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2846114.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-phenylsulfanylacetamide](/img/structure/B2846117.png)

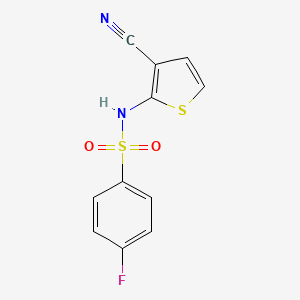

![(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2846121.png)

![4-(7-methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2846127.png)